Guaiacylglycerol

Lignin analytics Thioacidolysis GC-MS quantification

Guaiacylglycerol (CAS 1208-42-0), systematically named 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol, is a phenylpropanoid monomer belonging to the arylglycerol class with molecular formula C₁₀H₁₄O₅ and molecular weight 214.22 g/mol. It comprises a guaiacyl aromatic core (4-hydroxy-3-methoxyphenyl) bearing an α-glyceryl substituent and functions as the monomeric representative of the guaiacyl (G) unit in lignin structure.

Molecular Formula C10H14O5
Molecular Weight 214.21 g/mol
CAS No. 1208-42-0
Cat. No. B1216834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaiacylglycerol
CAS1208-42-0
Molecular FormulaC10H14O5
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(C(CO)O)O)O
InChIInChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3
InChIKeyLSKFUSLVUZISST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guaiacylglycerol (CAS 1208-42-0) Procurement Guide: Purity Specifications, Analytical Differentiation, and Lignin Unit-Specific Applications


Guaiacylglycerol (CAS 1208-42-0), systematically named 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol, is a phenylpropanoid monomer belonging to the arylglycerol class with molecular formula C₁₀H₁₄O₅ and molecular weight 214.22 g/mol [1]. It comprises a guaiacyl aromatic core (4-hydroxy-3-methoxyphenyl) bearing an α-glyceryl substituent and functions as the monomeric representative of the guaiacyl (G) unit in lignin structure [2]. The compound exists as a mixture of erythro and threo diastereomers, each comprising a pair of enantiomers, and is isolated from plant sources such as Eucommia ulmoides, Hydnocarpus annamensis, and Bambusa emeiensis, as well as from enzymatic dehydrogenation products of coniferyl alcohol [3].

Why Generic Substitution of Guaiacylglycerol (CAS 1208-42-0) with Other Lignin Monomers Compromises Analytical Accuracy and Experimental Reproducibility


Guaiacylglycerol cannot be interchangeably substituted with its closest structural analogs—syringylglycerol (3,5-dimethoxy-4-hydroxy substitution), p-hydroxyphenylglycerol (lacking the 3-OCH₃ group), or veratrylglycerol (4-OH methylated to 4-OCH₃)—because the number and position of aromatic methoxyl and hydroxyl substituents fundamentally determine the compound's redox potential, enzymatic recognition by ligninolytic enzymes, GC-MS retention time, and the specific lignin monomer unit it quantifies [1]. In thioacidolysis-based lignin compositional analysis, substituting guaiacylglycerol with syringylglycerol as the calibration standard would introduce systematic errors in the S/G ratio determination, as each monomer exhibits a distinct response factor against internal standards such as 4,4′-ethylenebisphenol or tetracosane [1]. In degradation studies, the free phenolic -OH group present in guaiacylglycerol but absent in veratrylglycerol alters β-O-4 bond hydrolysis rates by up to approximately 2-fold under identical acidic ionic liquid conditions [2].

Quantitative Differentiation Evidence for Guaiacylglycerol (CAS 1208-42-0) Versus Closest Analogs: A Procurement-Focused Comparison Guide


Thioacidolysis Quantitation: Guaiacylglycerol as the Specific Calibration Standard for Guaiacyl (G) Lignin Units Versus Syringyl and p-Hydroxyphenyl Monomers

Guaiacylglycerol serves as the monomeric calibration standard specifically for quantifying non-condensed guaiacyl (G) units released from lignocellulosic biomass via analytical thioacidolysis, while syringylglycerol and p-hydroxyphenylglycerol standards are required for syringyl (S) and p-hydroxyphenyl (H) unit quantification, respectively [1]. Each monomer exhibits a distinct GC-MS and GC-FID response factor against the internal standards 4,4′-ethylenebisphenol (for GC-MS) and tetracosane (for GC-FID); substituting the guaiacyl standard with a syringyl or p-hydroxyphenyl standard introduces a systematic quantification error in the determined G content [1]. In model studies comparing guaiacylglycerol- and syringylglycerol-β-guaiacyl ethers under thioacidolysis conditions, γ-acylation of the phenylpropane side chain with p-coumarate reduced β-ether cleavage yields by 40%, with the effect being more pronounced for syringyl-derived products, demonstrating that the aromatic substitution pattern directly modulates the analytical recovery of thioethylated monomers [2].

Lignin analytics Thioacidolysis GC-MS quantification S/G ratio

Hydrolytic β-O-4 Bond Cleavage Rate: Phenolic Guaiacylglycerol Dimer (GO) Versus Non-Phenolic Veratrylglycerol Dimer (VG) Under Acidic Ionic Liquid Catalysis

Under identical hydrolytic conditions in 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) with metal chloride catalysts at 150 °C, the phenolic guaiacylglycerol-β-guaiacyl ether (GO) achieves 100% conversion and ~80% β-O-4 bond hydrolysis within 120 min in the presence of AlCl₃, while the non-phenolic veratrylglycerol-β-guaiacyl ether (VG) requires 240 min to reach only ~75% β-O-4 bond hydrolysis under the same AlCl₃-catalyzed conditions [1]. With FeCl₃ or CuCl₂, GO reaches 100% conversion and ~70% β-O-4 hydrolysis after 120 min, whereas VG shows substantially lower reactivity with these catalysts [1]. This approximately 2-fold difference in cleavage time and extent is directly attributable to the free phenolic -OH group present in the guaiacyl monomer unit (absent in the veratryl analog, where the 4-OH is methylated), which facilitates quinone methide intermediate formation during acid-catalyzed β-O-4 cleavage [1].

Lignin depolymerization Ionic liquid catalysis β-O-4 cleavage kinetics Phenolic vs. non-phenolic

Chiral Separation Capability: Baseline Resolution of All Four Guaiacylglycerol Diastereomers by Capillary Electrophoresis in Under 10 Minutes

A capillary electrophoresis (CE) method using HP-β-CD as the chiral selector achieves baseline separation of all four diastereomers of guaiacylglycerol (two enantiomeric pairs) in less than 10 minutes under optimized conditions: 25 mmol/L Borax-NaOH buffer (pH 10.01) with 30 mmol/L HP-β-CD at 15 °C and 30 kV applied voltage [1]. This CE method provides a rapid, sensitive, and reagent-efficient alternative to HPLC-based chiral separation for this compound, consuming smaller volumes of organic solvents and chiral stationary phases compared to conventional chromatographic approaches [1]. The method was validated using guaiacylglycerol isolated from Hydnocarpus annamensis and is applicable for enantiomeric purity determination of synthetic or isolated material [1].

Chiral separation Capillary electrophoresis Diastereomer resolution Quality control

Diastereomeric Ratio in Enzymatic Biosynthesis: Threo Preference for Guaiacylglycerol Versus Syringylglycerol from Monolignol Dehydrogenation

Enzymatic dehydrogenation of coniferyl alcohol with peroxidase/H₂O₂ yields guaiacylglycerol as a mixture of threo and erythro diastereomers with the threo form predominating at a ratio of approximately 3:1 to 4:1 (threo:erythro) [1]. This diastereomeric ratio is characteristic of the non-enzymatic water addition to the quinone methide intermediate generated from coniferyl alcohol and is distinct from the diastereomeric distribution observed for syringylglycerol produced from sinapyl alcohol under analogous conditions [1]. The threo isomer can be selectively crystallized from the crude diastereomeric mixture by addition of diethyl ether, providing a practical purification route for obtaining diastereomerically enriched material [2].

Lignin biosynthesis Enzymatic dehydrogenation Diastereoselectivity Monolignol coupling

Cytotoxicity Differentiation Between Enantiomers of Guaiacylglycerol-β-Coniferyl Aldehyde Ether: Stereospecific Activity in Hepatocellular Carcinoma Cells

The enantiomeric forms of guaiacylglycerol-β-coniferyl aldehyde ether exhibit markedly different cytotoxic potencies against Hep3B hepatocellular carcinoma cells in MTT assays [1]. Enantiomer 1b (IC₅₀ = 45.56 μM) is approximately 1.8-fold more potent than its enantiomer 1a (IC₅₀ = 82.66 μM), while enantiomer 2b (IC₅₀ = 39.02 μM) is approximately 1.7-fold more potent than 2a (IC₅₀ = 67.97 μM) [1]. At 50 μM treatment, 1b and 2b also induce higher levels of apoptosis and reactive oxygen species (ROS) generation compared to 1a and 2a, and this activity correlates with selective downregulation of phosphorylated MEK and ERK in the MEK/ERK signaling pathway, without affecting the PI3K/AKT pathway [1]. This demonstrates that the absolute configuration of the guaiacylglycerol moiety directly impacts biological activity.

Hepatocellular carcinoma Stereospecific cytotoxicity 8-O-4′ neolignans Enantiomer differentiation

High-Impact Application Scenarios for Guaiacylglycerol (CAS 1208-42-0) Driven by Quantitative Differentiation Evidence


Lignin Compositional Analysis via Thioacidolysis-GC-MS: Guaiacylglycerol as the Indispensable G-Unit Calibration Standard

Laboratories performing quantitative lignin monomer composition analysis (S/G/H ratio determination) by thioacidolysis-GC-MS or GC-FID must procure authentic guaiacylglycerol as the calibration standard for guaiacyl (G) units. As established in Section 3, syringylglycerol and p-hydroxyphenylglycerol standards cannot substitute for guaiacylglycerol because each monomer exhibits a unique response factor against internal standards (4,4′-ethylenebisphenol for GC-MS, tetracosane for GC-FID) [1]. The use of guaiacylglycerol specifically ensures accurate G-unit quantification, which is essential for comparing lignin composition data across published studies and for quality control in biorefinery feedstock characterization. Procurement specification: ≥98% purity (GC or HPLC) .

Lignin Depolymerization Catalyst Screening: Guaiacylglycerol-Based Model Substrates for Phenolic β-O-4 Bond Cleavage Studies

For research groups developing catalytic lignin depolymerization processes, guaiacylglycerol-derived model compounds (particularly guaiacylglycerol-β-guaiacyl ether, GO) provide a phenolic substrate that more accurately mimics the reactivity of native lignin phenolic end-units compared to non-phenolic veratryl-type models [1]. The quantitative evidence from Section 3 demonstrates that the free phenolic -OH group in GO accelerates β-O-4 bond hydrolysis by approximately 2-fold relative to the non-phenolic VG analog under acidic ionic liquid conditions (AlCl₃/[BMIM]Cl, 150 °C), making GO the preferred substrate for studying industrially relevant lignin depolymerization kinetics and for benchmarking catalyst performance against lignin's most reactive structural motifs [1].

Stereochemical Quality Control of Chiral Phenylpropanoid Reference Standards: Rapid CE-Based Diastereomeric Purity Verification

For analytical laboratories and natural product chemistry groups procuring guaiacylglycerol as a chiral reference standard, the validated capillary electrophoresis method (HP-β-CD, Borax-NaOH pH 10.01, 15 °C, 30 kV) enables baseline resolution and quantification of all four diastereomers in under 10 minutes [1]. This rapid method supports batch-to-batch stereochemical purity verification of purchased material, which is critical given the quantitative evidence (Section 3) that enantiomeric configuration significantly impacts biological activity in guaiacylglycerol-derived neolignans . Procurement should specify diastereomeric composition requirements and request a certificate of analysis including chiral purity data.

Biosynthetic Pathway Tracing: Guaiacylglycerol as a Diagnostic Marker for Coniferyl Alcohol-Derived Lignin Units

Plant biologists and lignin biosynthesis researchers utilize guaiacylglycerol as a diagnostic monomeric marker for tracking coniferyl alcohol incorporation into lignin, differentiated from syringylglycerol (sinapyl alcohol marker) and p-hydroxyphenylglycerol (p-coumaryl alcohol marker). As shown in Section 3, enzymatic dehydrogenation of coniferyl alcohol yields guaiacylglycerol with a characteristic threo:erythro ratio of approximately 3:1 to 4:1, providing a stereochemical signature distinct from that of syringylglycerol produced from sinapyl alcohol [1]. This compound-specific diastereomeric distribution enables researchers to trace monolignol incorporation pathways and verify the biosynthetic origin of lignin-derived aromatics in genetically modified or stressed plant tissues.

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